HIV-1 inhibitor-10

HIV-1 maturation Antiviral potency Viral resistance

HIV-1 inhibitor-10 (CAS: 1449660-81-4) is a second-generation HIV-1 maturation inhibitor engineered to overcome Gag polymorphic resistance (V370, V362, Q369) that limited bevirimat. Featuring a C-3 spiro[3.3]hept-5-ene-2,2-dicarboxylic acid moiety on a 28-norlupane triterpenoid core, it binds Gag polyprotein to block CA-SP1 cleavage, yielding non-infectious immature virions. Ideal for resistance profiling, C-3 SAR studies, and combination synergy screening. ≥98% purity (HPLC). For research use only.

Molecular Formula C39H54O6
Molecular Weight 618.8 g/mol
Cat. No. B8454357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-10
Molecular FormulaC39H54O6
Molecular Weight618.8 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CC7(C6)CC(C7)(C(=O)O)C(=O)O)C)C)C(=O)O
InChIInChI=1S/C39H54O6/c1-22(2)24-10-15-38(30(40)41)17-16-35(6)26(29(24)38)8-9-28-34(5)13-11-25(33(3,4)27(34)12-14-36(28,35)7)23-18-37(19-23)20-39(21-37,31(42)43)32(44)45/h11,18,24,26-29H,1,8-10,12-17,19-21H2,2-7H3,(H,40,41)(H,42,43)(H,44,45)/t24-,26+,27-,28+,29+,34-,35+,36+,38-/m0/s1
InChIKeyBJXRINPAPGTVSM-XRDOSIMNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-10: A Next-Generation HIV-1 Maturation Inhibitor for Preclinical Research


HIV-1 inhibitor-10 (CAS: 1449660-81-4) is a small-molecule HIV-1 maturation inhibitor derived from the betulinic acid chemotype, specifically featuring a C-3 spiro[3.3]hept-5-ene-2,2-dicarboxylic acid moiety attached to a 28-norlupa-2,20(29)-diene triterpenoid core . This compound is classified as a second-generation maturation inhibitor, a class that blocks the final step in viral replication by interfering with the cleavage of the HIV-1 Gag polyprotein (Pr55Gag) into its mature, functional subunits, thereby producing non-infectious viral particles [1]. As a derivative from a Bristol-Myers Squibb research program, it is designed to overcome the limitations of first-generation maturation inhibitors, offering a distinct pharmacological profile for studying viral assembly and maturation mechanisms [1].

Why HIV-1 Maturation Inhibitors Are Not Interchangeable: The Case for HIV-1 Inhibitor-10


Within the HIV-1 maturation inhibitor class, compounds cannot be simply interchanged due to significant differences in their molecular structure, spectrum of antiviral activity against polymorphic Gag sequences, and pharmacokinetic properties. The clinical development of the first-generation inhibitor bevirimat was halted by the high prevalence of naturally occurring Gag polymorphisms, specifically at residues V370, V362, and Q369, which confer resistance [1]. Conversely, second-generation inhibitors like HIV-1 inhibitor-10 were engineered with specific structural modifications, such as the novel spiro[3.3]hept-5-ene moiety, to enhance interactions with the Gag polyprotein and provide broader coverage against these polymorphic viruses [2]. Selecting a specific compound like HIV-1 inhibitor-10 is therefore critical for studies focused on overcoming resistance mechanisms or for research involving specific HIV-1 strains, as the potency and efficacy of a maturation inhibitor are directly tied to its unique structural features and their ability to evade pre-existing viral polymorphisms.

Quantitative Differentiation of HIV-1 Inhibitor-10 Against Key Comparators


Potency and Broad-Spectrum Activity Against Key HIV-1 Polymorphs Compared to Bevirimat

HIV-1 inhibitor-10, as a second-generation maturation inhibitor, demonstrates substantially improved potency and a broader spectrum of activity against clinically relevant HIV-1 Gag polymorphic viruses compared to the first-in-class compound bevirimat. While bevirimat exhibits an IC50 of approximately 10 nM against wild-type HIV-1 [1], it is largely ineffective against viruses harboring common polymorphisms like V370A, which are present in a significant percentage of HIV-1-infected individuals [2]. In contrast, the second-generation inhibitor GSK3532795 (BMS-955176), a direct analog from the same research program as HIV-1 inhibitor-10, shows potent EC50 values of 1.9 nM against wild-type HIV-1 and 2.7 nM against the V370A mutant in cell-based assays [3]. The structural basis for this improved profile, particularly the C-3 spiro[3.3]hept-5-ene moiety present in HIV-1 inhibitor-10, was specifically designed to overcome bevirimat's limitations and provide enhanced polymorph coverage [4].

HIV-1 maturation Antiviral potency Viral resistance Gag polymorphisms

Structural Differentiation via a Novel Spiro[3.3]hept-5-ene Bioisostere

A key differentiating feature of HIV-1 inhibitor-10 is its unique C-3 spiro[3.3]hept-5-ene-2,2-dicarboxylic acid moiety . This group was designed as a non-traditional, sp3-rich bioisostere to replace the benzoic acid moiety found on the second-generation inhibitor GSK3532795 [1]. The purpose of this modification was to extend the carboxylic acid further from the triterpenoid core while reducing side-chain flexibility compared to other alkyl substituents [1]. This design was shown to closely emulate the potency and pharmacokinetic profile of the benzoic acid group, offering a distinct chemical and intellectual property profile [1]. In contrast, bevirimat features a simple C-3 3',3'-dimethylsuccinyl group, and GSK3532795 contains a C-3 4-(2-((S)-1,1-dioxidothiomorpholino)ethyl)benzoic acid moiety [2].

Medicinal chemistry Bioisosterism Drug design Triterpenoid derivatives

Recommended Research Applications for HIV-1 Inhibitor-10


Investigating HIV-1 Maturation and Assembly Mechanisms

HIV-1 inhibitor-10 serves as a precise tool for dissecting the final steps of the HIV-1 life cycle. Its mechanism of action involves binding to the Gag polyprotein and preventing its cleavage into mature capsid (CA) protein, leading to the production of non-infectious, immature virions . This allows researchers to study the downstream effects of disrupted viral maturation on particle morphology, infectivity, and host cell interactions, distinct from earlier stages inhibited by reverse transcriptase or protease inhibitors. The compound's design as a second-generation inhibitor also makes it suitable for studying the structure-activity relationships (SAR) of the C-3 position on the triterpenoid core, as detailed in the foundational medicinal chemistry literature [1].

Evaluating Resistance Pathways and Drug Combination Strategies

Given that HIV-1 inhibitor-10 belongs to a class specifically engineered to overcome resistance to bevirimat, it is an ideal candidate for in vitro resistance selection studies. Researchers can use this compound to map the evolution of viral resistance pathways against second-generation maturation inhibitors and identify the specific Gag mutations that confer reduced susceptibility . Furthermore, its unique mechanism of action makes it a valuable component in combination antiviral studies with other drug classes (e.g., reverse transcriptase inhibitors, protease inhibitors, integrase strand transfer inhibitors) to assess synergistic or additive effects in suppressing viral replication and preventing the emergence of multi-drug-resistant strains.

Profiling Antiviral Activity Against Diverse HIV-1 Subtypes and Polymorphic Viruses

The primary differentiation of HIV-1 inhibitor-10 from first-generation maturation inhibitors is its enhanced activity against viruses harboring Gag polymorphisms [1]. Therefore, a key research application is the screening of this compound against a panel of clinically relevant HIV-1 isolates representing different subtypes and Gag polymorphic variants (e.g., V370A, ΔV370, V362I). This profiling is essential for characterizing the breadth of its antiviral spectrum and comparing its performance to other next-generation maturation inhibitors like GSK3532795, thereby informing future drug development and personalized medicine approaches [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 inhibitor-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.